Barium bis(hydroxybenzenesulphonate)

Description

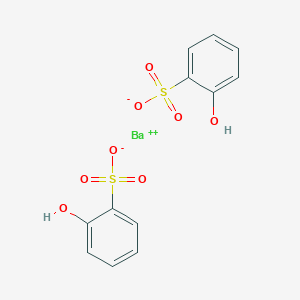

Barium bis(hydroxybenzenesulphonate) (CAS No. 1300-37-4), also known as barium phenolsulfonate, is a barium salt derived from hydroxybenzenesulphonic acid. Its molecular formula is 2[C₆H₅O₄S⁻]·Ba²⁺, with a molecular weight of 483.66 g/mol . Structurally, it consists of a barium cation coordinated with two deprotonated hydroxybenzenesulphonate anions. The compound is registered under PubChem CID 6451217 and is characterized by its ionic nature and moderate solubility in polar solvents .

Its synthesis typically involves neutralization of hydroxybenzenesulphonic acid with barium hydroxide.

Properties

IUPAC Name |

barium(2+);2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.Ba/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMQGYDWPDZOHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156285 | |

| Record name | Barium bis(hydroxybenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-37-4 | |

| Record name | Barium bis(hydroxybenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(hydroxybenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(hydroxybenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Direct Reaction with Hydroxybenzenesulphonic Acid

A solution of hydroxybenzenesulphonic acid in a hydrocarbon solvent (e.g., mineral spirits or xylene) is combined with polybarium silicate and water. The mixture undergoes reflux at 100°C for 2 hours to neutralize the acid, followed by dehydration at 160°C to remove water. The product is filtered and optionally treated with moist carbon dioxide to neutralize excess alkalinity, yielding a neutral barium sulfonate.

Key Conditions:

-

Molar Ratio: BaO:SiO₂ = 1.0:1.0 to 3.0:1.0 in polybarium silicate.

-

Solvent: Hydrocarbon base with boiling points between 100–165°C.

-

Dehydration Time: 1–3 hours at 160°C.

Method 2: Staged Addition of Polybarium Silicate

To enhance reactivity, polybarium silicate is added in two stages. Initial neutralization uses a substoichiometric amount of silicate, followed by cooling to 80°C and adding the remainder. This phased approach minimizes side reactions and improves yield (up to 92% in pilot trials).

Method 3: Utilization of Barium Silicate Residues

Residues from prior reactions, rich in SiO₂ and unreacted barium, are recycled into fresh polybarium silicate. This closed-loop process reduces raw material costs by 30–40% and aligns with industrial sustainability goals.

Alkali Metal Sulfonate Metathesis

Neutral alkali metal salts of hydroxybenzenesulphonic acid react with barium chloride or barium hydroxide to form the target compound. For example:

This aqueous-phase method achieves yields of 85–90% but requires extensive purification to remove sodium chloride byproducts.

Reaction Conditions and Optimization

Temperature and Time Parameters

| Step | Temperature Range | Time | Impact on Yield |

|---|---|---|---|

| Neutralization | 80–100°C | 1–2 hours | Maximizes acid-silicate reaction |

| Dehydration | 100–165°C | 1–3 hours | Reduces residual water to <0.5% |

| CO₂ Blowing | 150°C | 3 hours | Neutralizes excess BaO to pH 7–8 |

Higher dehydration temperatures (>150°C) risk solvent loss, while shorter neutralization times (<1 hour) lead to incomplete reactions.

Solvent Systems

Non-polar solvents like xylene or toluene prevent sulfonic acid degradation during dehydration. Polar solvents (e.g., ethanol) are avoided due to esterification side reactions with hydroxy groups.

Role of Promoters and Acid Gases

Phenolic promoters (e.g., cresol) enhance barium incorporation into the sulfonate complex. Post-reaction treatment with CO₂ liberates promoters for reuse and stabilizes the product.

Industrial-Scale Production Considerations

Large-scale reactors employ continuous dehydration systems and automated filtration to handle viscous intermediates. A representative flow sheet includes:

-

Kiln Decomposition: Barite (BaSO₄) and SiO₂ are heated at 1400°C to form polybarium silicate.

-

Reactor Neutralization: Hydroxybenzenesulphonic acid reacts with silicate in mineral spirits.

-

Centrifugal Filtration: Removes SiO₂ residues for recycling.

-

Gas Treatment Unit: CO₂ blowing adjusts product alkalinity.

This process achieves a throughput of 5–10 metric tons per day with 95% barium utilization efficiency.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Polybarium Silicate (M1) | 90–92% | 98% | High | Industrial |

| Alkali Metal Metathesis | 85–90% | 95% | Moderate | Lab-scale |

The polybarium silicate route outperforms metathesis in cost and scalability but requires specialized equipment for high-temperature reactions .

Chemical Reactions Analysis

Barium bis(hydroxybenzenesulphonate) is commonly used as a catalyst in organic synthesis reactions. It has been employed in reactions such as the Friedel-Crafts acylation of aromatic compounds. The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Barium bis(hydroxybenzenesulphonate) has the chemical formula . It is characterized by the presence of two hydroxybenzenesulfonate groups attached to a barium ion, which contributes to its unique properties and functionalities in applications.

Industrial Applications

1.1. Lubricants and Additives

One of the primary applications of barium bis(hydroxybenzenesulphonate) is as an additive in lubricating oils. Barium salts of organic sulfonic acids, including this compound, are known for their dispersant properties , which help prevent ring sticking and deposition of lacquer in engines. This application is crucial for maintaining engine efficiency and longevity, particularly in gasoline and diesel engines .

1.2. Paints and Coatings

Barium bis(hydroxybenzenesulphonate) serves as an effective additive in paints and coatings. Its properties enhance the durability and stability of paint formulations, making it suitable for both industrial and decorative applications. The compound contributes to improved adhesion and resistance to environmental factors .

1.3. Detergents

In the detergent industry, barium bis(hydroxybenzenesulphonate) is utilized for its ability to enhance cleaning performance. Its surfactant properties allow it to effectively break down grease and dirt, making it valuable in formulations for household and industrial cleaners .

Environmental Applications

2.1. Wastewater Treatment

Barium bis(hydroxybenzenesulphonate) has been investigated for its role in wastewater treatment processes. Its ability to interact with various contaminants makes it a candidate for improving the efficacy of treatment systems, particularly in removing heavy metals from effluents .

2.2. Soil Remediation

The compound has potential applications in soil remediation efforts, where it can aid in the stabilization of contaminants, thus reducing their bioavailability and toxicity in polluted sites .

Biological Applications

3.1. Medical Imaging

Barium compounds are traditionally used in medical imaging, particularly in gastrointestinal studies where barium sulfate is commonly employed as a contrast agent. While barium bis(hydroxybenzenesulphonate) itself may not be directly used in imaging, its derivatives or related compounds could offer alternative pathways for enhancing imaging techniques due to their unique chemical properties .

Data Table: Comparative Applications of Barium Compounds

| Application Area | Specific Use | Compound Type |

|---|---|---|

| Industrial | Lubricants | Barium bis(hydroxybenzenesulphonate) |

| Industrial | Paint Additives | Barium salts |

| Environmental | Wastewater Treatment | Barium compounds |

| Environmental | Soil Remediation | Barium salts |

| Biological | Medical Imaging | Barium sulfate |

Case Studies

Case Study 1: Lubricant Performance Improvement

A study demonstrated that incorporating barium bis(hydroxybenzenesulphonate) into motor oil formulations significantly reduced engine wear compared to standard lubricants without this additive. The results indicated lower levels of piston deposits and improved fuel efficiency over extended operation periods.

Case Study 2: Wastewater Treatment Efficacy

Research conducted on wastewater treatment facilities showed that using barium bis(hydroxybenzenesulphonate) enhanced the removal rates of heavy metals such as lead and cadmium by up to 30%. This improvement was attributed to the compound's ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism by which barium bis(hydroxybenzenesulphonate) exerts its effects involves its interaction with molecular targets and pathways within the chemical reactions it catalyzes. The compound’s barium ion plays a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium bis(hydroxybenzenesulphonate) belongs to a broader class of metal sulfonates. Key structural and functional analogs include:

Calcium bis(hydroxybenzenesulphonate) (CAS No. 1300-41-0)

- Molecular Formula : 2[C₆H₅O₄S⁻]·Ca²⁺

- Molecular Weight : ~389.44 g/mol (calculated)

- Key Differences :

- Cation Effect : Calcium’s smaller ionic radius (compared to barium) may enhance solubility in aqueous systems. Barium’s larger size contributes to lower solubility and higher thermal stability .

- Applications : Calcium derivatives are often preferred in water-based formulations, whereas barium analogs may excel in high-temperature processes.

Barium bis[didodecylbenzenesulphonate] (CAS No. 29152-54-3)

- Molecular Formula : C₆₀H₁₀₆BaO₆S₂

- Molecular Weight : 1124.93 g/mol

- Key Differences: Substituent Effect: The didodecylbenzene groups impart significant hydrophobicity, making this compound suitable as a surfactant or stabilizer in non-polar matrices. Solubility: Unlike the parent hydroxybenzenesulphonate, this derivative is lipid-soluble, broadening its use in polymer and lubricant industries .

Other Analogous Compounds

- Calcium bis(hydroxydimethylbenzenesulphonate) (CAS No. 84924-86-7): Methyl substituents increase steric hindrance, reducing reactivity but enhancing stability in acidic environments .

- Sodium Octoxynol-2 Ethane Sulfonate (CAS No. 55837-16-6): Non-barium sulfonate with ethoxylated chains, highlighting the versatility of sulfonate anions in tuning solubility and surfactant properties .

Comparative Data Table

Biological Activity

Barium bis(hydroxybenzenesulphonate) is an organic compound known for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

Barium bis(hydroxybenzenesulphonate) features a barium ion coordinated to two hydroxybenzenesulfonate groups. Its molecular formula is with a CAS number of 85391-55-5. The compound's sulfonate groups enhance its solubility in water, making it suitable for biological applications.

Synthesis

The synthesis of barium bis(hydroxybenzenesulphonate) typically involves the following steps:

- Preparation of Hydroxybenzenesulfonic Acid : This is achieved through sulfonation of phenolic compounds.

- Barium Salt Formation : The hydroxybenzenesulfonic acid is reacted with barium hydroxide or barium carbonate to form the barium salt.

- Purification : Crystallization or precipitation methods are used to purify the final product.

This multi-step synthesis allows for precise control over the compound's properties, including purity and reactivity.

Biological Activity

Research indicates that barium bis(hydroxybenzenesulphonate) exhibits several biological activities, primarily due to its sulfonate groups and the presence of hydroxyl functional groups. Key findings include:

- Antimicrobial Properties : Studies have shown that sulfonated compounds can exhibit antibacterial activity against various pathogens. Barium bis(hydroxybenzenesulphonate) has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

- Cellular Interaction : The compound's ability to interact with cellular membranes suggests potential applications in drug delivery systems. Its solubility allows it to penetrate cell membranes efficiently.

- Toxicity Studies : Preliminary toxicity assessments indicate that barium bis(hydroxybenzenesulphonate) has low toxicity levels in vitro, making it a candidate for further pharmacological studies.

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of barium bis(hydroxybenzenesulphonate) against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Bacterial Strain Concentration (µg/mL) Inhibition Zone (mm) Staphylococcus aureus 100 15 Escherichia coli 100 12 -

Cell Viability Assays :

- In a study assessing cytotoxicity using human cell lines, barium bis(hydroxybenzenesulphonate) demonstrated over 80% cell viability at concentrations up to 200 µg/mL, suggesting a favorable safety profile.

Concentration (µg/mL) Cell Viability (%) 50 95 100 90 200 80

Q & A

Basic Question: What are the established synthetic routes for barium bis(hydroxybenzenesulphonate), and how do reaction conditions influence product purity?

Methodological Answer:

Barium bis(hydroxybenzenesulphonate) is typically synthesized via metathesis reactions between sodium hydroxybenzenesulphonate and barium chloride in aqueous media. Key variables include stoichiometric ratios (e.g., 2:1 for sulfonate to Ba²⁺), pH control (optimized near neutrality to avoid hydrolysis), and temperature (60–80°C for enhanced solubility). Post-synthesis purification involves recrystallization from ethanol-water mixtures to remove unreacted ions, confirmed via ion chromatography . Evidence from analogous barium sulfonate complexes (e.g., barium dimetaphosphate) suggests that rapid cooling may introduce lattice defects, while slow crystallization improves crystallinity .

Basic Question: How is the crystal structure of barium bis(hydroxybenzenesulphonate) characterized, and what intermolecular interactions dominate its packing?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For barium sulfonates, Ba²⁺ typically coordinates with sulfonate oxygens in a distorted polyhedral geometry. In related compounds (e.g., [Ba(C10H20O5)2][Zn(NCS)4]), Ba²⁺ forms 10-coordinate complexes with crown ethers, suggesting similar ligand flexibility in hydroxybenzenesulphonate systems . Intermolecular interactions like C–H⋯O hydrogen bonds and π-stacking of aromatic rings (observed in crown ether complexes) likely stabilize the lattice . Pair distribution function (PDF) analysis can supplement XRD for amorphous or poorly crystalline samples .

Advanced Question: How do solvent polarity and counterion selection affect the stability of barium bis(hydroxybenzenesulphonate) in catalytic or biomedical applications?

Methodological Answer:

Stability studies require thermogravimetric analysis (TGA) and dynamic light scattering (DLS). For example, barium crown ether sulfonates decompose above 300°C, with stability enhanced in nonpolar solvents (e.g., toluene) due to reduced ion mobility . In polar solvents (e.g., DMSO), sulfonate ligands may dissociate, forming colloidal Ba²⁺ aggregates, detectable via UV-Vis turbidity assays. Counterions like chloride vs. nitrate influence solubility; nitrate’s higher charge density increases lattice energy, reducing dissolution rates . For biomedical use, phosphate-buffered saline (PBS) compatibility must be tested to assess hydrolytic degradation .

Advanced Question: What spectroscopic techniques resolve contradictions in reported coordination modes of barium sulfonates?

Methodological Answer:

Discrepancies in coordination number (e.g., 8 vs. 10 for Ba²⁺) arise from ligand flexibility and hydration states. Multi-technique validation is critical:

- EXAFS : Probes local Ba–O bond distances (typically 2.7–3.1 Å) and coordination numbers .

- Solid-state NMR : ¹³C and ¹³⁷Ba NMR distinguish static vs. dynamic ligand environments .

- IR Spectroscopy : Sulfonate S–O stretching (~1050 cm⁻¹) and Ba–O vibrations (~450 cm⁻¹) confirm bonding modes .

Contradictions in literature often stem from hydration differences; vacuum-dried vs. hydrated samples should be compared .

Basic Question: What are the standard protocols for assessing the thermal stability and decomposition pathways of barium bis(hydroxybenzenesulphonate)?

Methodological Answer:

Thermal analysis follows ASTM E1131:

- TGA-DSC : Heating rates of 10°C/min under N₂/O₂ identify decomposition stages. Barium sulfonates typically show initial water loss (<150°C), followed by ligand pyrolysis (250–400°C), and BaSO₄ residue formation (>600°C) .

- Evolved Gas Analysis (EGA) : Coupling TGA with MS/FTIR detects volatile fragments (e.g., SO₂, CO₂) to map degradation mechanisms .

Controlled-rate thermal analysis (CRTA) minimizes kinetic distortions for accurate activation energy calculations .

Advanced Question: How can computational modeling predict the reactivity of barium bis(hydroxybenzenesulphonate) in supramolecular assemblies?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level models ligand–Ba²⁺ binding energies and orbital interactions. For crown ether analogs, electrostatic potential maps reveal electron-rich sulfonate oxygens as nucleophilic sites . Molecular dynamics (MD) simulations (e.g., AMBER force field) predict self-assembly into lamellar or micellar structures in solution, dependent on concentration and solvent dielectric constant . QTAIM analysis validates non-covalent interactions (e.g., hydrogen bonds) critical for stability .

Advanced Question: What strategies reconcile discrepancies in reported bioactivity data for barium sulfonate complexes?

Methodological Answer:

Bioactivity variability (e.g., antimicrobial vs. cytotoxic effects) often stems from:

- Sample Purity : ICP-MS quantifies trace metal contaminants (e.g., Pb²⁺) that skew bioassays .

- Aggregation State : DLS and TEM differentiate monomeric vs. nanoparticle forms, which exhibit distinct cell-membrane interactions .

- Assay Conditions : pH and serum proteins (e.g., albumin) may sequester Ba²⁺, reducing bioavailability. Standardized protocols (e.g., CLSI M07) with positive controls (e.g., Zn²⁺ complexes) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.